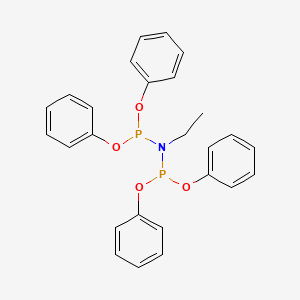
Tetraphenyl ethylimidodiphosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphenyl ethylimidodiphosphite is an organophosphorus compound characterized by its unique structure, which includes four phenyl groups attached to a central phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenyl ethylimidodiphosphite typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide, followed by the addition of ethylimidodiphosphite. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+4C6H5MgBr→P(C6H5)4+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Tetraphenyl ethylimidodiphosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Tetraphenylphosphine oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
科学的研究の応用
Tetraphenyl ethylimidodiphosphite finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which tetraphenyl ethylimidodiphosphite exerts its effects involves its ability to coordinate with metal centers, thereby influencing catalytic processes. The compound’s phenyl groups provide steric hindrance, which can affect the reactivity and selectivity of the catalytic reactions. Molecular targets include various metal ions and enzymes, where it can modulate their activity through coordination and electronic effects.
類似化合物との比較
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenyllead: An organolead compound with similar structural features.
Tetraphenylene: A polycyclic aromatic compound with unique electronic properties.
Uniqueness: Tetraphenyl ethylimidodiphosphite is unique due to its specific combination of phenyl groups and phosphorus center, which imparts distinct chemical reactivity and coordination properties. Unlike tetraphenylethene, which is primarily studied for its photophysical properties, this compound is more focused on its applications in catalysis and material science.
特性
CAS番号 |
57857-79-1 |
|---|---|
分子式 |
C26H25NO4P2 |
分子量 |
477.4 g/mol |
IUPAC名 |
N,N-bis(diphenoxyphosphanyl)ethanamine |
InChI |
InChI=1S/C26H25NO4P2/c1-2-27(32(28-23-15-7-3-8-16-23)29-24-17-9-4-10-18-24)33(30-25-19-11-5-12-20-25)31-26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
InChIキー |
DOYITFOGJZZMPG-UHFFFAOYSA-N |
正規SMILES |
CCN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
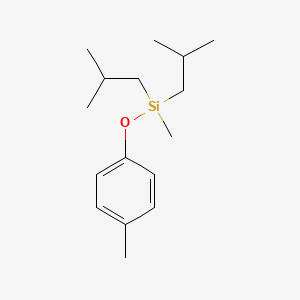
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

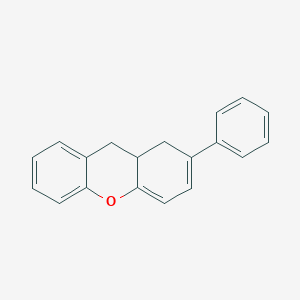
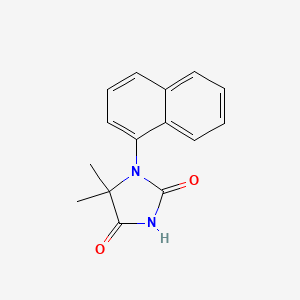

![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
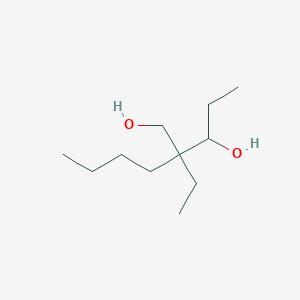
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

